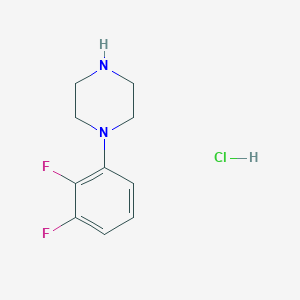

![molecular formula C19H14N2O2S B2790670 N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide CAS No. 941924-80-7](/img/structure/B2790670.png)

N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been found to have significant anti-tubercular activity . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide”, involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications

- The compound’s fluorescence properties make it suitable for use as a fluorescent probe or imaging agent. Researchers have explored its application in cell imaging, tracking cellular processes, and studying biological structures. Its emission properties can provide valuable insights into cellular dynamics and localization .

- The presence of the 1,3-benzothiazole moiety in this compound has led to investigations in photoinduced birefringence materials. These materials exhibit changes in refractive index upon exposure to light, making them useful for optical devices, displays, and data storage .

- Some studies have explored the antimicrobial and antifungal activities of N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide. Researchers have investigated its potential as a novel therapeutic agent against bacterial and fungal infections. Further research is needed to understand its mechanism of action and optimize its efficacy .

- The carboxamide group in this compound can act as a ligand for metal ions. Researchers have studied its coordination chemistry with transition metals, exploring its ability to form stable complexes. These complexes may find applications in catalysis, sensors, and materials science .

- The π-conjugated structure of N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide suggests its potential as an organic semiconductor. Investigations into its charge transport properties and photophysical behavior have implications for organic field-effect transistors (OFETs), light-emitting diodes (LEDs), and solar cells .

- Researchers have explored the structural features of this compound for drug design. Its benzothiazole scaffold and methoxy group could serve as a starting point for developing novel pharmaceutical agents. Computational studies and in vitro assays may reveal its interactions with biological targets .

Fluorescent Probes and Imaging Agents

Photoinduced Birefringence Materials

Antimicrobial and Antifungal Properties

Metal Chelation and Coordination Chemistry

Organic Semiconductors and Optoelectronic Devices

Drug Design and Medicinal Chemistry

Future Directions

The future directions for the research and development of “N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide” and other benzothiazole derivatives could include further investigation of their anti-tubercular activity, exploration of other potential therapeutic applications, and optimization of their synthesis methods .

Mechanism of Action

Target of Action

The primary target of N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide, also known as N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide, is Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this bacterium, making it a potential candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with its target through a series of biochemical reactions. This disrupts the bacterium’s normal functioning, leading to its eventual death .

Biochemical Pathways

The compound affects several biochemical pathways within Mycobacterium tuberculosis. It is thought to inhibit the synthesis of essential components of the bacterium, thereby preventing its growth and proliferation . The exact pathways affected are still under investigation.

Pharmacokinetics

Like other benzothiazole derivatives, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties are crucial for the compound’s bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation . This leads to a decrease in the number of bacteria, alleviating the symptoms of tuberculosis .

Action Environment

The action of N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide can be influenced by various environmental factors. For instance, the presence of other drugs could affect its efficacy through drug-drug interactions . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c1-23-17-9-13-5-3-2-4-12(13)8-15(17)19(22)21-14-6-7-18-16(10-14)20-11-24-18/h2-11H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWCMAYZUYEMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

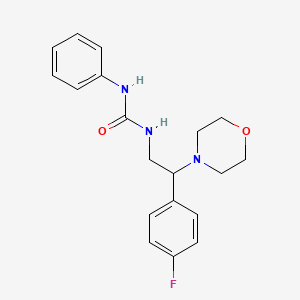

![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2790587.png)

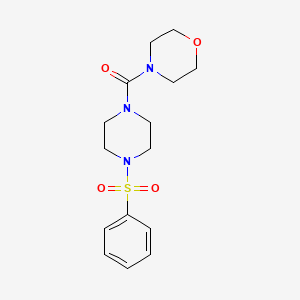

![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2790593.png)

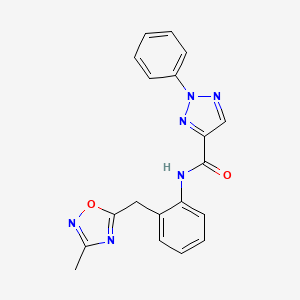

![N-(4-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2790595.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B2790600.png)

![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)

![ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate](/img/structure/B2790602.png)

![3,4-dimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2790603.png)

![N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2790604.png)

![(3As,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,4,6,6a-tetrahydro-1H-pyrrolo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2790607.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide](/img/structure/B2790609.png)